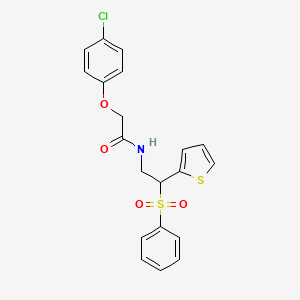
2-(4-chlorophenoxy)-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)acetamide, also known as CS-1, is a chemical compound that belongs to the family of acetamides. This compound has gained attention in scientific research due to its potential therapeutic properties, especially in the field of cancer research.
Aplicaciones Científicas De Investigación
Antimicrobial Studies
- 2-(4-Chlorophenoxy)-acetohydrazide, a derivative of Ethyl (4-chlorophenoxy)acetate, has been explored for its role in creating 4-oxo-thiazolidine and 5-methyl-4-thiazolidinone derivatives. These compounds have shown promise in antimicrobial studies, indicating potential applications in this field (Patel, Mistry, & Desai, 2009).
Pesticide Potential
- Various derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, closely related to 2-(4-chlorophenoxy)-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)acetamide, have been identified as potential pesticides. These organic compounds have been characterized through X-ray powder diffraction studies, suggesting their use in the agricultural sector (Olszewska, Tarasiuk, & Pikus, 2009).
Antibacterial Potentials
- Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, synthesized from Ethyl piperidin-4-carboxylate which is structurally similar to 2-(4-chlorophenoxy)-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)acetamide, demonstrated significant antibacterial properties. This suggests its potential application in developing new antibacterial agents (Iqbal et al., 2017).
Anticancer Drug Development
- A compound structurally akin to 2-(4-chlorophenoxy)-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)acetamide has shown promise in anticancer drug development. It's been synthesized and analyzed for its molecular docking and interaction with the VEGFr receptor, indicating a pathway for developing new cancer treatments (Sharma et al., 2018).
Propiedades
IUPAC Name |
N-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-2-(4-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO4S2/c21-15-8-10-16(11-9-15)26-14-20(23)22-13-19(18-7-4-12-27-18)28(24,25)17-5-2-1-3-6-17/h1-12,19H,13-14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQPMKDYERXQFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(3-nitrophenyl)prop-2-enoate](/img/structure/B2802485.png)

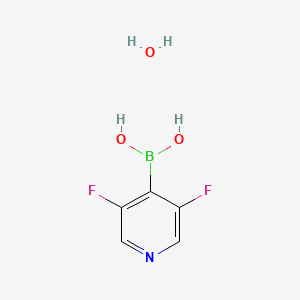
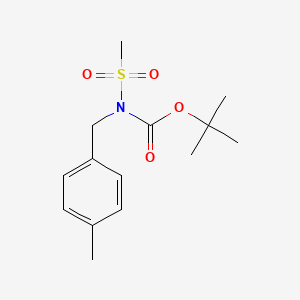
![4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[4-(trifluoromethoxy)benzyl]-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2802491.png)
![1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxylic acid](/img/structure/B2802492.png)

![(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B2802495.png)
![N'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzenecarbohydrazide](/img/structure/B2802496.png)
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methylphenyl)ethanediamide](/img/structure/B2802498.png)

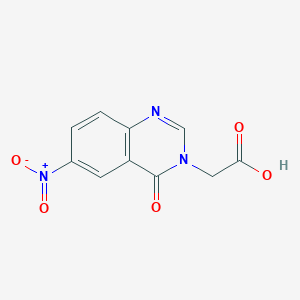
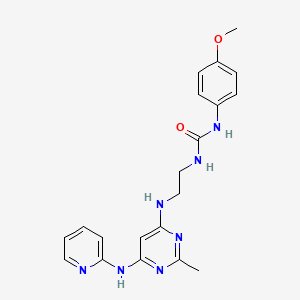
![3-(2-chlorophenyl)-5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-4-carboxamide](/img/structure/B2802506.png)